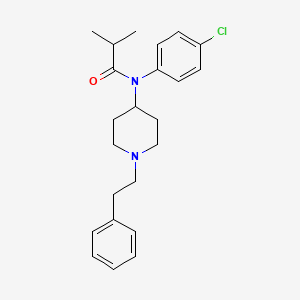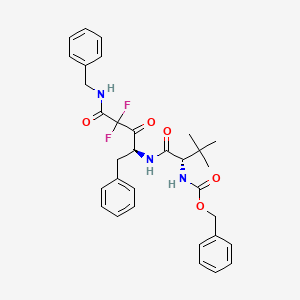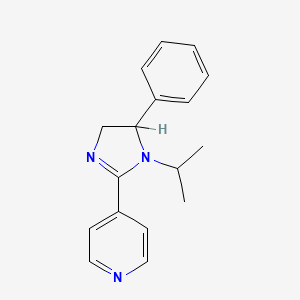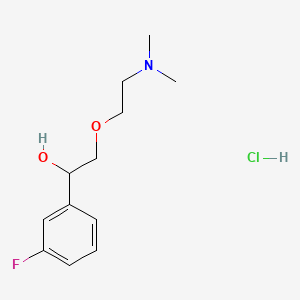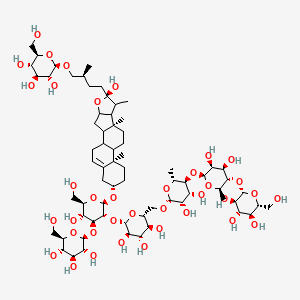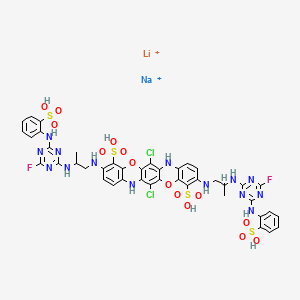
6,13-Dichloro-3,10-bis-(2-(4-fluoro-6-(2-sulfo-phenylamino)-1,3,5-triazin-2-ylamino)-propylamino)-benzo(5,6)(1,4)oxazino(2,3-.b.)phenoxazine-4,11-disulphonic acid, lithium, sodium salt.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the European Community number 418-000-8 is known as Henkel Loctite EDAG 418SS E&C. This compound is a conductive screen printable ink that consists of finely divided silver particles in a thermoplastic resin. It is designed for use in the production of low voltage circuitry on flexible substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Henkel Loctite EDAG 418SS E&C is prepared by dispersing finely divided silver particles in a thermoplastic resin. The preparation involves mixing the silver particles with the resin under controlled conditions to ensure uniform distribution and optimal conductivity.
Industrial Production Methods: The industrial production of Henkel Loctite EDAG 418SS E&C involves the following steps:
Mixing: Silver particles are mixed with the thermoplastic resin.
Dispersion: The mixture is subjected to high shear mixing to achieve a uniform dispersion of silver particles.
Screen Printing: The resulting ink is applied to flexible substrates using screen printing techniques.
Chemical Reactions Analysis
Types of Reactions: Henkel Loctite EDAG 418SS E&C primarily undergoes physical rather than chemical reactions due to its nature as a conductive ink. it can participate in the following reactions:
Oxidation: The silver particles can undergo oxidation when exposed to air, forming silver oxide.
Reduction: Silver oxide can be reduced back to metallic silver under reducing conditions.
Common Reagents and Conditions:
Oxidation: Exposure to air or oxygen.
Reduction: Use of reducing agents such as hydrogen gas or hydrazine.
Major Products Formed:
Oxidation: Silver oxide (Ag₂O).
Reduction: Metallic silver (Ag).
Scientific Research Applications
Henkel Loctite EDAG 418SS E&C has a wide range of scientific research applications, including:
Chemistry: Used in the development of conductive materials and circuits.
Biology: Employed in biosensors and diagnostic devices.
Medicine: Utilized in medical devices that require conductive pathways.
Mechanism of Action
The primary mechanism by which Henkel Loctite EDAG 418SS E&C exerts its effects is through the conductivity of the silver particles. The silver particles provide a conductive pathway when dispersed in the thermoplastic resin, allowing for the efficient transmission of electrical signals. The molecular targets and pathways involved include the conductive pathways formed by the silver particles within the resin matrix .
Comparison with Similar Compounds
Henkel Loctite EDAG 418SS: Another conductive ink with similar properties.
Henkel Loctite EDAG 418: A variant with different curing conditions and applications.
Comparison: Henkel Loctite EDAG 418SS E&C is unique due to its specific formulation of finely divided silver particles in a thermoplastic resin, which provides excellent conductivity and flexibility. Compared to other similar compounds, it offers superior performance in low voltage circuitry applications and has a broader range of industrial uses .
Properties
CAS No. |
163062-28-0 |
|---|---|
Molecular Formula |
C42H36Cl2F2LiN14NaO14S4+2 |
Molecular Weight |
1227.9 g/mol |
IUPAC Name |
lithium;sodium;6,13-dichloro-3,10-bis[2-[[4-fluoro-6-(2-sulfoanilino)-1,3,5-triazin-2-yl]amino]propylamino]-7,14-dihydro-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonic acid |
InChI |
InChI=1S/C42H36Cl2F2N14O14S4.Li.Na/c1-17(49-39-55-37(45)57-41(59-39)53-19-7-3-5-9-25(19)75(61,62)63)15-47-23-13-11-21-31(35(23)77(67,68)69)73-33-27(43)30-34(28(44)29(33)51-21)74-32-22(52-30)12-14-24(36(32)78(70,71)72)48-16-18(2)50-40-56-38(46)58-42(60-40)54-20-8-4-6-10-26(20)76(64,65)66;;/h3-14,17-18,47-48,51-52H,15-16H2,1-2H3,(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H2,49,53,55,57,59)(H2,50,54,56,58,60);;/q;2*+1 |
InChI Key |
RWNDOYHQBKLAKO-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(CNC1=C(C2=C(C=C1)NC3=C(O2)C(=C4C(=C3Cl)OC5=C(N4)C=CC(=C5S(=O)(=O)O)NCC(C)NC6=NC(=NC(=N6)NC7=CC=CC=C7S(=O)(=O)O)F)Cl)S(=O)(=O)O)NC8=NC(=NC(=N8)NC9=CC=CC=C9S(=O)(=O)O)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



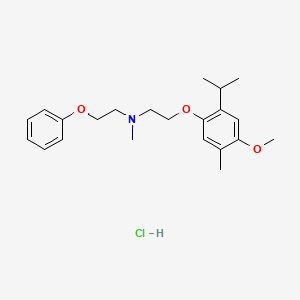

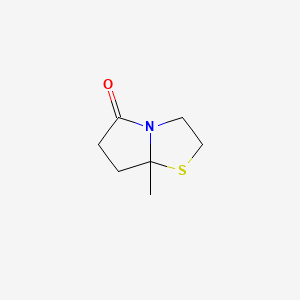
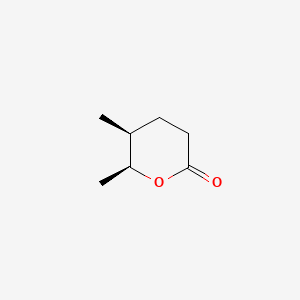
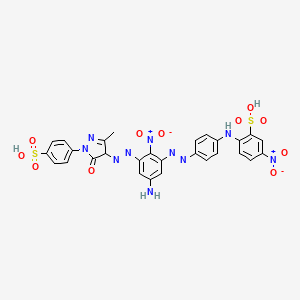

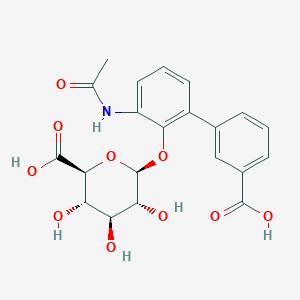
![1-[(8R,9R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-9-hydroxy-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12779816.png)
